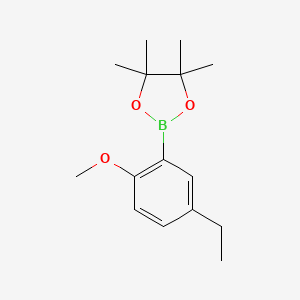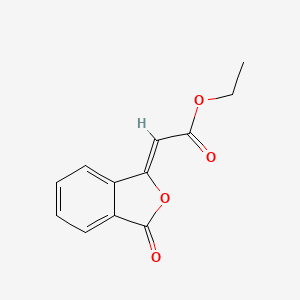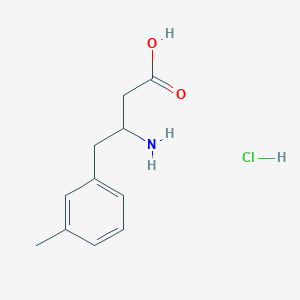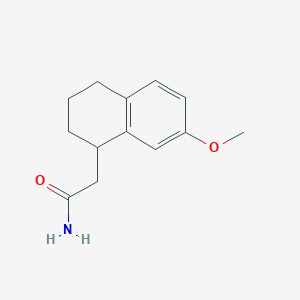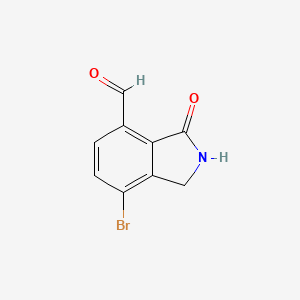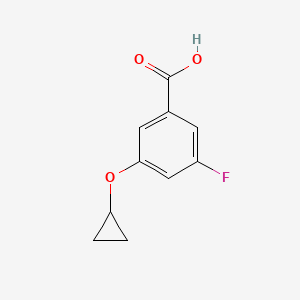![molecular formula C11H13F3N4O5 B12096929 N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Trifluoroacetamido-2’-deoxycytidine, commonly known as 2’-TFA-NH-dC, is a modified nucleoside analogue. It is structurally similar to 2’-deoxycytidine, a natural DNA nucleotide, but with an additional trifluoroacetamido group at the 2’ position. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TFA-NH-dC typically involves the protection of the amino group of 2’-deoxycytidine, followed by the introduction of the trifluoroacetamido group. One common method includes the reaction of 2’-deoxycytidine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature for 24 hours, yielding 2’-TFA-NH-dC with a high yield of 93% .
Industrial Production Methods
Industrial production of 2’-TFA-NH-dC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97%.
化学反应分析
Types of Reactions
2’-TFA-NH-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.
Substitution: The trifluoroacetamido group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce amine-substituted nucleosides .
科学研究应用
2’-TFA-NH-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nucleotide analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: 2’-TFA-NH-dC is a key component in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of targeted chemotherapeutics and antiviral medications.
作用机制
2’-TFA-NH-dC exerts its effects by incorporating into DNA during replication. The trifluoroacetamido group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: The natural counterpart of 2’-TFA-NH-dC, lacking the trifluoroacetamido group.
5-Fluoro-2’-deoxycytidine: Another modified nucleoside with a fluorine atom at the 5 position.
2’-Fluoro-2’-deoxycytidine: Similar to 2’-TFA-NH-dC but with a fluorine atom at the 2’ position instead of the trifluoroacetamido group.
Uniqueness
2’-TFA-NH-dC is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy in therapeutic applications compared to other nucleoside analogs.
属性
分子式 |
C11H13F3N4O5 |
|---|---|
分子量 |
338.24 g/mol |
IUPAC 名称 |
N-[2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22) |
InChI 键 |
GZFARVHZTGRMCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)
